

# 6-Bromo-3-chloropyrazine-2-carbonitrile CAS number

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## Compound of Interest

**Compound Name:** 6-Bromo-3-chloropyrazine-2-carbonitrile

**Cat. No.:** B1377222

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An In-depth Technical Guide to **6-Bromo-3-chloropyrazine-2-carbonitrile** (CAS: 1257072-34-6)

## Introduction

**6-Bromo-3-chloropyrazine-2-carbonitrile** is a halogenated heterocyclic compound featuring a pyrazine ring core.<sup>[1][2]</sup> This molecule is of significant interest to the scientific community, particularly those in drug discovery and agrochemical development, due to its unique electronic properties and versatile reactivity. The presence of three distinct functional groups—a bromo, a chloro, and a cyano group—on the electron-deficient pyrazine ring provides multiple reaction sites for synthetic modification.<sup>[1][3]</sup> This structural complexity makes it a valuable intermediate or building block for constructing more complex, biologically active molecules.<sup>[2][3]</sup> Its applications range from the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds, to the development of next-generation pesticides and herbicides.<sup>[1][2][4]</sup>

## Physicochemical Properties

The fundamental physical and chemical characteristics of **6-Bromo-3-chloropyrazine-2-carbonitrile** are summarized below. Proper storage under an inert atmosphere at refrigerated temperatures (2-8°C) is crucial to maintain its stability and purity.<sup>[2][5]</sup>

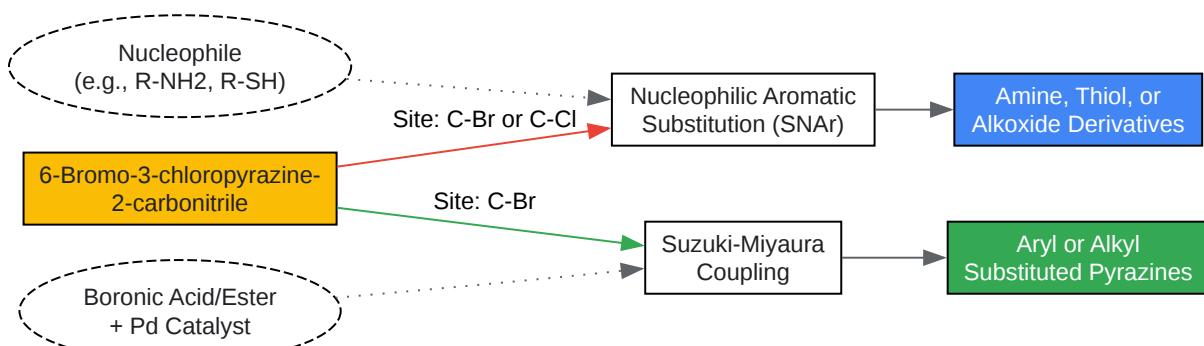
Property	Value	Source(s)
CAS Number	1257072-34-6	[3][5][6][7][8]
Molecular Formula	C <sub>5</sub> HBrClN <sub>3</sub>	[3][5][6]
Molecular Weight	218.44 g/mol	[3][5][6]
Synonyms	6-Bromo-3-chloro-2-pyrazinecarbonitrile	[2][5][6]
MDL Number	MFCD23097407	[3][6]
PubChem CID	70701071	[6]
Boiling Point	281.1±35.0 °C at 760 mmHg (Predicted)	[3]
Storage Conditions	Store at 2-8°C under an inert gas (Nitrogen or Argon)	[2][5]

## Chemical Structure and Reactivity

The structure of **6-bromo-3-chloropyrazine-2-carbonitrile** is defined by a pyrazine ring substituted at positions 2, 3, and 6. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the inductive effect of the cyano group, renders the ring highly electron-deficient. This electronic profile dictates its reactivity, particularly towards nucleophilic aromatic substitution (SNAr).

Caption: Chemical structure of **6-Bromo-3-chloropyrazine-2-carbonitrile**.

The two halogen atoms, bromine and chlorine, serve as excellent leaving groups. The regioselectivity of substitution reactions is influenced by the electronic environment. The carbon attached to the bromine is often the most electrophilic center, making it a primary target for nucleophilic attack. This allows for selective functionalization, which is a key advantage in multi-step organic synthesis.<sup>[1]</sup> The compound is a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.<sup>[1]</sup>

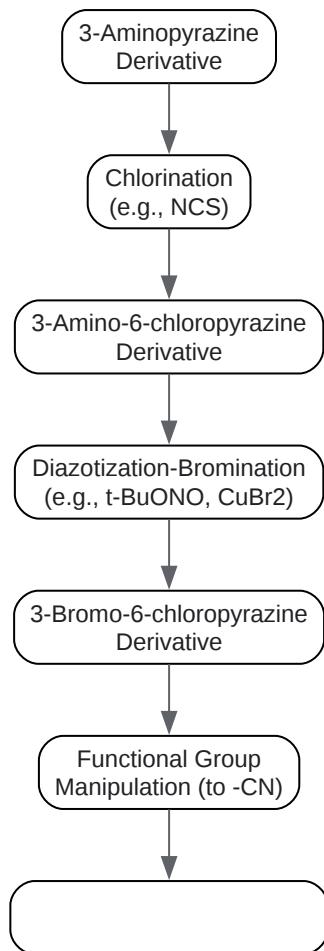


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Caption: Key reaction pathways for **6-Bromo-3-chloropyrazine-2-carbonitrile**.

## Synthesis

The synthesis of **6-bromo-3-chloropyrazine-2-carbonitrile** typically involves a multi-step sequence starting from more common pyrazine precursors.<sup>[1]</sup> A common strategy begins with a 3-aminopyrazine-2-carboxylate derivative.<sup>[9]</sup> The synthesis involves sequential halogenation steps—chlorination and bromination—along with diazotization to introduce the desired substituents onto the pyrazine ring.<sup>[1][9]</sup>



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Caption: Generalized synthetic workflow for **6-Bromo-3-chloropyrazine-2-carbonitrile**.

## Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of high-value target molecules.[\[2\]](#)

- Pharmaceutical Industry: It is a key building block for creating libraries of novel compounds for screening.[\[10\]](#) Pyrazine-based scaffolds are present in numerous biologically active molecules, and this precursor allows for the systematic exploration of structure-activity relationships. Research has indicated that derivatives may possess antimicrobial or anticancer properties.[\[1\]](#)

- Agrochemical Industry: In the agrochemical sector, it serves as an intermediate for synthesizing new pesticides and herbicides.[2][4] The unique combination of functional groups can be leveraged to design molecules that interact with specific biological targets in pests or weeds.[4]
- Materials Science: The electron-deficient aromatic system makes it a candidate for research into novel materials and electronic chemicals.[3]

## Sample Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of the bromine atom with a primary amine.

Objective: To synthesize a 6-amino-3-chloropyrazine-2-carbonitrile derivative.

Materials:

- **6-Bromo-3-chloropyrazine-2-carbonitrile** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.2 eq)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate ( $K_2CO_3$ ) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate, Brine, Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere ( $N_2$  or Ar), add **6-Bromo-3-chloropyrazine-2-carbonitrile**.
- Solvent Addition: Add anhydrous DMF (or ACN) to dissolve the starting material.

- Reagent Addition: Add the primary amine, followed by the base (DIPEA or  $K_2CO_3$ ). The base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
- Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50-80°C) while monitoring the reaction progress using Thin Layer Chromatography (TLC). The choice of temperature depends on the nucleophilicity of the amine.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the solvent and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-3-chloropyrazine-2-carbonitrile derivative.

**Trustworthiness and Validation:** Each step includes internal checks. TLC monitoring ensures the reaction proceeds to completion, preventing the isolation of starting material. The aqueous work-up is designed to remove specific impurities (solvent, base), and column chromatography provides a final, verifiable purification step. The product's identity and purity should be confirmed by spectroscopic methods like NMR and Mass Spectrometry.

## Spectroscopic Data

While a full experimental spectrum should be obtained for any synthesized batch, the expected characteristics are as follows:

Spectroscopy	Expected Features
<sup>1</sup> H NMR	A single peak (singlet) in the aromatic region (typically $\delta$ 8.0-9.0 ppm) corresponding to the lone proton on the pyrazine ring.
<sup>13</sup> C NMR	Five distinct signals corresponding to the five carbon atoms in the molecule, including the carbon of the nitrile group (typically $\delta$ 115-120 ppm).
IR Spectroscopy	A sharp, strong absorption band around 2230-2250 $\text{cm}^{-1}$ characteristic of the C≡N (nitrile) stretch.
Mass Spec (MS)	A molecular ion peak ( $M^+$ ) showing a characteristic isotopic pattern due to the presence of both bromine ( $^{79}\text{Br}/^{81}\text{Br}$ in ~1:1 ratio) and chlorine ( $^{35}\text{Cl}/^{37}\text{Cl}$ in ~3:1 ratio).

Note: Specific spectral data can be found on platforms like ChemicalBook.[\[11\]](#)

## Safety and Handling

### Hazard Identification:

- **6-Bromo-3-chloropyrazine-2-carbonitrile** is classified as toxic. It is toxic if swallowed, in contact with skin, or if inhaled.

### Precautionary Measures:

- Engineering Controls: Always handle this compound in a well-ventilated area or, preferably, inside a chemical fume hood.[\[12\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
- Handling: Avoid breathing dust, mist, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, and open flames.[12] The recommended storage temperature is 2-8°C.[2][5]

**First Aid:**

- If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician.
- If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

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